4-(4-Fluorobenzoyl)piperidinium chloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(4-fluorophenyl)-piperidin-1-ium-4-ylmethanone;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO.ClH/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10;/h1-4,10,14H,5-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKDBZQZPNOBGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[NH2+]CCC1C(=O)C2=CC=C(C=C2)F.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25519-78-2 | |
| Record name | 4-(4-Fluorobenzoyl)piperidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25519-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Strategies and Pathways for 4 4 Fluorobenzoyl Piperidinium Chloride
Direct Synthesis Approaches to 4-(4-Fluorobenzoyl)piperidinium Chloride
The direct synthesis of this compound involves the treatment of its corresponding free base, (4-fluorophenyl)(piperidin-4-yl)methanone, with hydrochloric acid. thermofisher.com This compound is a versatile intermediate in pharmaceutical and agrochemical research. chemimpex.com The hydrochloride salt form often provides improved stability and solubility, which facilitates handling and formulation. chemimpex.com
The formation of this compound from its precursor is a classic acid-base reaction. The piperidine (B6355638) ring contains a secondary amine, which is basic due to the lone pair of electrons on the nitrogen atom. When reacted with a strong acid like hydrochloric acid (HCl), the nitrogen atom is protonated.
The mechanism involves the donation of the electron lone pair from the piperidine nitrogen to the hydrogen atom of HCl. This forms a new nitrogen-hydrogen (N-H) bond. The chlorine atom retains the electron pair from the H-Cl bond, becoming a chloride anion (Cl-). The resulting product is an ammonium (B1175870) salt, specifically, a piperidinium (B107235) chloride, where the piperidine nitrogen bears a positive formal charge, which is ionically bonded to the chloride anion.
While specific optimization studies for this salt formation are often proprietary, the general laboratory procedure for creating a hydrochloride salt from a free base amine is well-established. Typically, the free base, 4-(4-Fluorobenzoyl)piperidine (B1333394), is dissolved in a suitable organic solvent that can readily dissolve the starting material but has lower solubility for the resulting salt. Common solvents for this purpose include diethyl ether, isopropanol, or dioxane.
A solution of hydrogen chloride, either as a gas dissolved in the chosen solvent or as an aqueous solution, is then added to the solution of the amine, often at a controlled temperature. The highly polar this compound salt precipitates from the less polar organic solvent upon its formation. The solid product can then be isolated through filtration, washed with a small amount of cold solvent to remove any residual impurities, and dried. The commercial availability of this compound in high purity (e.g., 98%) suggests that robust and scalable methods have been developed. thermofisher.comfishersci.sepipzine-chem.com
Precursor Chemistry and its Synthetic Utility
The utility and synthesis of this compound are intrinsically linked to the chemistry of its precursors. The two primary building blocks are 4-(4-Fluorobenzoyl)piperidine and 4-Fluorobenzoyl chloride.
4-(4-Fluorobenzoyl)piperidine is a crucial intermediate and the direct precursor to the title salt. chemimpex.com Its synthesis can be approached through several established methods in organic chemistry. One common strategy is the Friedel-Crafts acylation, which involves reacting an N-protected piperidine derivative with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. nih.gov
Another powerful method is the Weinreb-Nahm ketone synthesis. This approach utilizes a commercially available or synthetically prepared N-protected piperidine-4-carboxamide derivative, such as tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (a Weinreb amide). nih.gov This amide reacts with a Grignard reagent derived from 4-fluorobromobenzene to form the desired ketone, 4-(4-Fluorobenzoyl)piperidine, after deprotection. The stability of the Weinreb-Nahm intermediate prevents over-addition, a common side reaction with Grignard reagents and other acylating agents.
4-Fluorobenzoyl chloride is the key acylating agent used in the synthesis of the benzoylpiperidine core. nih.gov There are two primary industrial routes for its preparation.
The first method involves the chlorination of 4-fluorobenzoic acid. prepchem.com A common chlorinating agent for this transformation is thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). The reaction is typically heated under reflux to ensure completion. After the reaction, the excess thionyl chloride and solvent are removed by distillation, and the product is purified by vacuum distillation. prepchem.com
A second route starts from the more accessible raw material, 4-fluorotoluene (B1294773). This method proceeds via a two-step process: radical chlorination of the methyl group to form 4-fluorotrichlorotoluene, followed by a controlled hydrolysis reaction. The hydrolysis is often catalyzed by a mixture of ferric trichloride (B1173362) and zinc chloride to yield 4-fluorobenzoyl chloride with high purity and yield.
Table 1: Synthetic Methods for 4-Fluorobenzoyl Chloride
| Starting Material | Reagents & Catalysts | Conditions | Yield |
| 4-Fluorobenzoic Acid | Thionyl chloride (SOCl₂), Dimethylformamide (DMF) | Reflux in chloroform (B151607) for 16 hours | 83% |
| 4-Fluorotoluene | 1. Chlorine (Cl₂), UV light; 2. Water (H₂O), FeCl₃/ZnCl₂ catalyst | 1. 70-85 °C; 2. 130 °C, followed by vacuum distillation | 99.3% |
The synthetic utility of 4-(4-Fluorobenzoyl)piperidine is highlighted by its use as a scaffold for further chemical modification, leading to a wide range of derivatives. The secondary amine of the piperidine ring is a common site for derivatization.
One such strategy is N-alkylation. For example, reacting 4-(4-fluorobenzoyl)piperidine with an alkyl halide, such as 3-bromopropanol, in the presence of a base like potassium carbonate, leads to the formation of a new carbon-nitrogen bond. prepchem.com This particular reaction yields 4-(4-Fluorobenzoyl)-1-(3-hydroxypropyl)piperidine, introducing a functionalized alkyl chain onto the piperidine nitrogen. prepchem.com
Another common derivatization is N-acetylation. This can be achieved by treating (4-fluorophenyl)(piperidin-4-yl)methanone with acetic anhydride (B1165640) and a base like triethylamine (B128534). This reaction attaches an acetyl group to the piperidine nitrogen, forming 1-Acetyl-4-(4-fluorobenzoyl)piperidine. This modification can be useful for altering the electronic properties and biological activity of the parent molecule or as a protecting group strategy.
Table 2: Examples of Derivatization of 4-(4-Fluorobenzoyl)piperidine
| Reaction Type | Reagents | Base | Product |
| N-Alkylation | 3-Bromopropanol | Anhydrous Potassium Carbonate | 4-(4-Fluorobenzoyl)-1-(3-hydroxypropyl)piperidine |
| N-Acetylation | Acetic Anhydride | Triethylamine | 1-Acetyl-4-(4-fluorobenzoyl)piperidine |
Advanced Synthetic Methodologies for this compound
The synthesis of this compound, a compound of interest in various research fields, has been the subject of efforts to develop more efficient, sustainable, and advanced manufacturing pathways. These modern approaches focus on the implementation of catalytic systems and the adoption of green chemistry principles to improve upon traditional synthetic routes. Such traditional methods often rely on stoichiometric reagents and can generate significant waste. The advanced methodologies explored herein aim to enhance reaction rates, selectivity, and environmental compatibility.
Exploration of Catalytic Methods in Synthesis
The core reaction for forming the 4-(4-fluorobenzoyl)piperidine scaffold typically involves the acylation of a piperidine ring. Catalytic methods offer significant advantages by providing alternative reaction pathways with lower activation energies. While direct catalytic syntheses of this compound are not extensively detailed in publicly available literature, the principles can be extrapolated from the synthesis of related piperidine derivatives.
One key precursor, 4-fluorobenzoyl chloride, can be synthesized using advanced catalytic methods. For instance, a preparation method involves the chlorination of 4-fluorotoluene under UV irradiation, followed by a hydrolysis reaction utilizing a composite catalyst of ferric trichloride and zinc chloride. google.com This dual catalyst system has been shown to significantly improve the efficiency and yield of the hydrolysis step compared to traditional single-catalyst methods. google.com
In the synthesis of related piperidine structures, various catalytic systems are employed. For example, palladium catalysts, such as palladium on carbon, are used for hydrogenation and debenzylation steps in the synthesis of piperidine rings. google.com More advanced cross-coupling reactions, like the Suzuki protocol, have been utilized to construct 4-benzyl piperidines, employing a palladium catalyst like PdCl₂(dppf) to facilitate the carbon-carbon bond formation. organic-chemistry.org Such a protocol is noted for its tolerance of a wide variety of reaction partners. organic-chemistry.org
Additionally, nickel catalysts have been mentioned for the catalytic hydrogenation of pyridine (B92270) to form the piperidine ring, a fundamental transformation in this area of chemistry. dtic.mil For reductions of related intermediates like dihydropyridones to piperidones, the use of zinc in acetic acid has been presented as a milder and more cost-effective alternative to other reducing agents. organic-chemistry.org Phase transfer catalysts, such as tetrabutylammonium (B224687) iodide, have also been employed to facilitate reactions in multiphasic systems, which can be relevant in the synthesis of piperidine derivatives. prepchem.com
The table below summarizes various catalytic methods that could be applied or are related to the synthesis of 4-(4-Fluorobenzoyl)piperidine and its precursors.
| Catalyst Type | Application in Synthesis | Potential Advantage |
| FeCl₃/ZnCl₂ Composite | Hydrolysis of 4-fluorotrichlorotoluene to 4-fluorobenzoyl chloride google.com | Increased efficiency and yield in precursor synthesis google.com |
| Palladium on Carbon (Pd/C) | Hydrogenation and debenzylation in piperidine synthesis google.com | Efficient reduction and removal of protecting groups |
| PdCl₂(dppf) | Suzuki coupling for C-C bond formation in 4-substituted piperidines organic-chemistry.org | Versatile for creating substituted piperidine analogs organic-chemistry.org |
| Nickel | Catalytic hydrogenation of pyridine to piperidine dtic.mil | Established method for forming the piperidine ring |
| Zinc/Acetic Acid | Reduction of dihydropyridones to piperidones organic-chemistry.org | Mild and inexpensive reduction method organic-chemistry.org |
| Tetrabutylammonium Iodide | Phase transfer catalysis in related syntheses prepchem.com | Facilitates reactions between reactants in different phases |
Novel Reaction Conditions and Green Chemistry Principles
The application of green chemistry principles to the synthesis of piperidine derivatives is an area of growing interest, aimed at reducing the environmental impact of chemical processes. A significant development in this area is the use of Deep Eutectic Solvents (DES) as an alternative to traditional volatile organic solvents. researchgate.netasianpubs.org
For the synthesis of piperidin-4-one derivatives, a key intermediate skeleton for the title compound, a DES composed of glucose and urea (B33335) has been successfully used as the reaction medium. asianpubs.org This solvent system is biodegradable, non-toxic, and derived from renewable resources, aligning with the core tenets of green chemistry. researchgate.net Syntheses conducted in these glucose-based DES have shown good to excellent yields of the desired piperidin-4-one products. researchgate.net The use of such a solvent system eliminates the need for hazardous organic solvents, thereby reducing the generation of toxic waste. researchgate.netasianpubs.org
Another green chemistry approach involves the use of atom-efficient reactions. One-pot syntheses of 2,6-diaryl piperidine-4-ones, which share the core piperidinone structure, have been developed using a glucose-choline chloride DES. researchgate.net This method is considered atom-efficient and environmentally benign. researchgate.net
The final step in the preparation of the target compound involves the formation of the hydrochloride salt. This is typically achieved by treating the free base, 4-(4-fluorobenzoyl)piperidine, with hydrogen chloride, often dissolved in a suitable solvent like ether or dioxane. google.comgoogle.com While a standard procedure, green chemistry principles can still be applied by selecting solvents with better environmental profiles and ensuring efficient product isolation to minimize waste.
The table below highlights some novel reaction conditions and green chemistry principles applicable to the synthesis of this compound and its intermediates.
| Green Chemistry Principle | Application | Benefit |
| Use of Green Solvents | Deep Eutectic Solvent (e.g., glucose-urea, glucose-choline chloride) as a reaction medium for piperidin-4-one synthesis. researchgate.netasianpubs.org | Reduces use of volatile organic compounds, biodegradable, and non-toxic. researchgate.net |
| Atom Economy | One-pot synthesis of piperidin-4-one derivatives. researchgate.net | Maximizes the incorporation of starting materials into the final product, reducing waste. |
| Use of Milder Reagents | Zinc/acetic acid for the reduction of dihydropyridones. organic-chemistry.org | Less hazardous and more cost-effective than some alternative reducing agents. organic-chemistry.org |
| Catalysis | Employing catalysts like FeCl₃/ZnCl₂ or palladium-based systems. google.comorganic-chemistry.org | Reduces the need for stoichiometric reagents and can enable more efficient reaction pathways. |
Spectroscopic and Spectrometric Elucidation of 4 4 Fluorobenzoyl Piperidinium Chloride
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 4-(4-Fluorobenzoyl)piperidinium chloride. By analyzing the spectra from different nuclei (¹H, ¹³C, ¹⁹F), a comprehensive picture of the molecular framework can be constructed.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the 4-fluorobenzoyl group and the piperidinium (B107235) ring.
The aromatic protons of the 4-fluorophenyl ring typically appear as a set of two multiplets in the downfield region (approximately 7.0-8.2 ppm). Due to coupling with the fluorine atom, the protons ortho to the fluorine (H-3' and H-5') and the protons ortho to the carbonyl group (H-2' and H-6') form a characteristic AA'BB' system. The signals for protons closer to the electron-withdrawing carbonyl group (H-2', H-6') are expected to be further downfield compared to the protons adjacent to the fluorine (H-3', H-5'). rsc.orgchemicalbook.com
The protons on the piperidinium ring would exhibit signals in the aliphatic region. The proton at the C4 position, being adjacent to the carbonyl group, is expected to be the most deshielded of the ring protons (methine proton). The protons on the carbons adjacent to the positively charged nitrogen (C2 and C6) would also be significantly deshielded. The protons at C3 and C5 would appear further upfield. The presence of the piperidinium chloride salt means the amine proton(s) (NH₂⁺) would likely appear as a broad signal at a variable, downfield chemical shift, depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H-2', H-6' | 7.9 – 8.2 | Multiplet (doublet of doublets) |
| Aromatic H-3', H-5' | 7.1 – 7.3 | Multiplet (triplet-like) |
| Piperidinium C4-H | 3.5 – 3.8 | Multiplet |
| Piperidinium C2-H, C6-H | 3.2 – 3.6 | Multiplet |
| Piperidinium C3-H, C5-H | 1.8 – 2.2 | Multiplet |
| Piperidinium NH₂⁺ | Variable (e.g., 8.0-10.0) | Broad singlet |
Note: Predicted values are based on analysis of similar structures and functional groups. rsc.orgchemicalbook.com
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C=O) is the most deshielded, appearing at a chemical shift typically above 190 ppm. rsc.org The aromatic carbons exhibit signals in the 115-168 ppm range. The carbon atom bonded to the fluorine (C-4') shows a large C-F coupling constant and its chemical shift is significantly affected by the fluorine's electronegativity. rsc.org The carbon ipso to the carbonyl group (C-1') is also distinct. The piperidinium ring carbons appear in the aliphatic region, with the carbons adjacent to the nitrogen (C2, C6) and the carbon bearing the benzoyl group (C4) being the most downfield within the ring system.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~195 |
| Aromatic C-4' (C-F) | ~166 (d, ¹JCF ≈ 255 Hz) |
| Aromatic C-1' | ~133 |
| Aromatic C-2', C-6' | ~131 (d, ³JCF ≈ 9 Hz) |
| Aromatic C-3', C-5' | ~116 (d, ²JCF ≈ 22 Hz) |
| Piperidinium C4 | ~45 |
| Piperidinium C2, C6 | ~43 |
| Piperidinium C3, C5 | ~28 |
Note: Predicted values and coupling constants (J) are based on analysis of similar structures like 4-fluorobenzaldehyde (B137897) and other piperidine (B6355638) derivatives. rsc.orgorganicchemistrydata.org
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. nih.govdiva-portal.org For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the benzoyl group. The chemical shift of this signal is sensitive to the electronic environment. nih.gov Based on data from structurally related compounds like 4-fluorobenzaldehyde, the chemical shift is anticipated to be in the range of -100 to -115 ppm. rsc.org The signal may appear as a multiplet due to coupling with the ortho-protons (H-3' and H-5').
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling relationships. researchgate.netresearchgate.net Key correlations would be observed between the adjacent aromatic protons (H-2'/H-6' with H-3'/H-5') and within the piperidinium ring spin system (e.g., C2-H with C3-H, C3-H with C4-H, etc.), confirming their connectivity.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to determine the multiplicity of carbon signals (CH, CH₂, CH₃, or quaternary C). uvic.ca A DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. This would be crucial for differentiating the methine C4 carbon signal from the methylene (B1212753) C2/C6 and C3/C5 signals of the piperidinium ring. uvic.ca
The structure of this compound in solution is dynamic. NMR spectroscopy, particularly temperature-dependent studies, can provide insight into its conformational behavior. nih.govrsc.org Two main conformational phenomena are relevant:
Piperidine Ring Conformation: Like cyclohexane, the piperidinium ring predominantly adopts a chair conformation to minimize torsional and steric strain. nih.gov The bulky 4-fluorobenzoyl substituent at the C4 position is expected to preferentially occupy the equatorial position to avoid 1,3-diaxial interactions.
Amide Bond Rotation: The C-N bond between the carbonyl group and the piperidine ring has a partial double-bond character, leading to restricted rotation. nih.gov This can result in the existence of different rotational isomers (rotamers), which may be observable as separate sets of signals in the NMR spectrum at low temperatures. rsc.org Variable-temperature NMR experiments can be used to study the energy barrier for this rotation. nih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in the molecule. frontiersin.orgnih.gov The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.
Key characteristic vibrations for this compound include:
C=O Stretch: A very strong and sharp absorption band is expected in the IR spectrum for the ketone carbonyl stretching vibration, typically in the region of 1670-1690 cm⁻¹. elixirpublishers.comnih.gov
Aromatic C=C Stretch: Medium to strong bands in the 1500-1610 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic ring.
N-H Bend and Stretch: The piperidinium moiety (NH₂⁺) will give rise to N-H bending vibrations (around 1550-1650 cm⁻¹) and broad N-H stretching bands in the high-frequency region of the IR spectrum (typically 2400-3200 cm⁻¹).
C-N Stretch: The stretching vibration of the C-N bond is expected in the 1180-1360 cm⁻¹ range. elixirpublishers.com
C-F Stretch: A strong absorption band corresponding to the C-F bond stretch is expected in the fingerprint region, typically between 1100-1250 cm⁻¹.
Table 3: Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O | Stretch | 1670 - 1690 | Strong |
| Aromatic C=C | Stretch | 1500 - 1610 | Medium-Strong |
| N-H (salt) | Bend | 1550 - 1650 | Medium |
| C-F | Stretch | 1100 - 1250 | Strong |
| C-N | Stretch | 1180 - 1360 | Medium |
Note: Predicted values are based on typical functional group frequencies from vibrational spectroscopy correlation charts. nih.govsphinxsai.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing polar and ionic compounds. For this compound, ESI-MS in positive ion mode is expected to readily detect the 4-(4-Fluorobenzoyl)piperidinium cation. The chloride ion is not typically observed in positive ion mode. The primary ion observed would be the [M-Cl]⁺ cation, corresponding to the intact cationic portion of the molecule. The use of supercharging reagents can enhance signal intensity in ESI-MS. gre.ac.uk The formation of chloride adducts, [M+Cl]⁻, has also been used to increase assay sensitivity for other classes of molecules in negative ion mode. elsevierpure.com
The expected m/z for the primary cation would be:
4-(4-Fluorobenzoyl)piperidine (B1333394) (C₁₂H₁₄FNO): Molecular Weight ≈ 207.24 g/mol
Protonated Cation [C₁₂H₁₅FNO]⁺: m/z ≈ 208.12
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the [M-Cl]⁺ cation) and its fragmentation through collision-induced dissociation (CID) to produce product ions. nationalmaglab.org The resulting fragmentation pattern provides detailed structural information. nih.govresearchgate.net
The fragmentation of the 4-(4-Fluorobenzoyl)piperidinium cation is likely to proceed through several characteristic pathways. These include cleavage of the amide-like bond between the carbonyl group and the piperidine ring, as well as fragmentation of the piperidine ring itself.
Table 3: Predicted MS/MS Fragmentation of the 4-(4-Fluorobenzoyl)piperidinium Cation ([C₁₂H₁₅FNO]⁺)
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure | Fragment m/z |
| 208.12 | [C₇H₄FO]⁺ | 4-Fluorobenzoyl cation | 123.03 |
| 208.12 | [C₅H₁₀N]⁺ | Piperidinyl cation | 84.08 |
| 123.03 | [C₆H₄F]⁺ | Fluorophenyl cation | 95.04 |
| 123.03 | [C₆H₅O]⁺ | Phenoxy cation | 93.03 |
Note: The fragmentation pathways are predictive. The relative abundances of these fragments would depend on the experimental conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and carbonyl groups.
The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is expected to show absorption bands characteristic of the 4-fluorobenzoyl chromophore. The primary absorptions would be due to π → π* transitions within the aromatic ring and the n → π* transition of the carbonyl group. The fluorosubstituent may cause a slight shift in the absorption maxima compared to unsubstituted benzoyl compounds.
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Electronic Transition | Chromophore | Expected λmax (nm) |
| π → π | Benzene Ring | ~200-220 |
| π → π (Conjugated System) | Benzoyl Group | ~240-260 |
| n → π* | Carbonyl Group | ~300-330 |
Note: These are approximate values and can be influenced by the solvent.
Crystallographic Investigations and Solid State Characteristics
Single Crystal X-ray Diffraction Studies of 4-(4-Fluorobenzoyl)piperidinium Chloride and Related Analogues
Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for determining the precise atomic and molecular structure of a crystalline solid. lbl.gov While specific crystal structure data for this compound is not publicly available, analysis of closely related piperidine (B6355638) analogues provides significant insight into the expected structural features.
The crystal system and space group describe the symmetry of the unit cell, the fundamental repeating unit of a crystal. For piperidinium (B107235) derivatives, various crystal systems have been observed. For instance, 4-carboxypiperidinium chloride crystallizes in the orthorhombic system with the space group P2₁2₁2₁. researchgate.net In contrast, a more complex fumaric acid salt, {[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, crystallizes in the triclinic space group P-1. nih.gov Another analogue, 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate, belongs to the monoclinic system with a P2₁/n space group. This diversity highlights that minor changes to the substituents on the piperidine ring can significantly alter the crystal's symmetry.
The unit cell is defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). These parameters, along with the number of molecules in the unit cell (Z), precisely define the crystal lattice. In crystallographic studies of piperidinium compounds, the piperidine ring consistently adopts a chair conformation, which is its most stable form. researchgate.net In the structure of 4-carboxypiperidinium chloride, the carboxylic acid group is found in the equatorial position. researchgate.net Similarly, in 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate, the piperidine ring maintains a chair conformation.
The table below summarizes the unit cell parameters for several related piperidine analogues.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 4-carboxypiperidinium chloride researchgate.net | Orthorhombic | P2₁2₁2₁ | 7.0504(4) | 7.5070(5) | 15.3110(9) | 90 | 90 | 90 | 810.37(9) | 4 |
| {[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine nih.gov | Triclinic | P-1 | 8.517(3) | 12.384(2) | 12.472(3) | 70.88(2) | 82.04(2) | 83.58(2) | - | - |
| 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate | Monoclinic | P2₁/n | 8.965(5) | 19.613(5) | 11.456(5) | 90 | 96.989(5) | 90 | 1999.3(15) | 4 |
Note: Data for cell volume (V) and molecules per unit cell (Z) were not available for all compounds in the cited sources.
The stability of a crystal lattice is governed by a network of intermolecular interactions. rsc.org In piperidinium chlorides, hydrogen bonding plays a dominant role. The protonated piperidinium nitrogen (N⁺-H) acts as a hydrogen bond donor, forming strong interactions with the chloride anion (Cl⁻). researchgate.net For example, in 4-carboxypiperidinium chloride, the Cl⁻ anion is connected to the cation via two N⁺-H⋯Cl⁻ hydrogen bonds and one O-H⋯Cl⁻ hydrogen bond from the carboxylic acid group. researchgate.net In hydrated structures, water molecules can act as bridges, forming O-H⋯O and N-H⋯O hydrogen bonds that link the primary components into a two-dimensional supramolecular layered structure.
Powder X-ray Diffraction (PXRD) and Polymorphism
Powder X-ray diffraction (PXRD) is a key analytical tool for characterizing crystalline solids, particularly for identifying different polymorphic forms. lbl.gov Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a distinct crystal lattice arrangement.
Identifying the most stable polymorph of an active pharmaceutical ingredient is crucial during drug development. nih.gov Polymorph screening involves a series of experiments designed to induce crystallization under various conditions to uncover different crystalline forms. Common methodologies include:
Recrystallization: Dissolving the compound in a wide range of solvents or solvent mixtures and allowing it to crystallize under different conditions (e.g., slow evaporation, cooling crystallization). nih.gov The title compound of a study on (Z)-N-(4-fluorophenyl)-2-oxopropanehydrazonoyl chloride was found to form two different colored polymorphs upon recrystallization from acetone. nih.govresearchgate.net
Slurry Conversion: Suspending a mixture of crystalline forms in a solvent where they have limited solubility. Over time, the less stable forms will dissolve and recrystallize into the most stable form at that temperature. nih.gov
High-Temperature Desolvation: Heating solvated crystals to remove the solvent can sometimes lead to the formation of new, anhydrous polymorphic forms. nih.gov
These targeted approaches are essential for navigating complex systems that have a high propensity for forming different polymorphs and solvates. nih.gov
Each crystalline form of a compound produces a unique PXRD pattern, which serves as a fingerprint for that specific form. The pattern consists of characteristic peaks at specific diffraction angles (2θ), corresponding to the different planes in the crystal lattice. By comparing the PXRD patterns of samples produced under different conditions, different polymorphs can be identified. nih.gov
Differential Scanning Calorimetry (DSC) is used to study the thermal behavior of crystalline forms and detect phase transitions. researchgate.net When a sample is heated, a DSC instrument measures the heat flow associated with thermal events. An endotherm (absorption of heat) can indicate a solid-solid phase transition to another polymorph or melting. nih.govgoogle.com For example, a study on 4,4'-dichlorobenzophenone (B107185) identified successive phase transitions at 189 K and 194 K. researchgate.net The combination of PXRD and DSC allows for a comprehensive characterization of a compound's polymorphic landscape, ensuring the selection of the most stable and suitable form for development. nih.gov
Elucidation of Crystallization Pathways
Detailed experimental and computational studies elucidating the specific crystallization pathways of this compound have not been identified in a comprehensive review of current scientific databases and publications. The process of crystallization for a given compound is influenced by a multitude of factors including solvent system, temperature, saturation level, and the presence of impurities. Without dedicated research on this particular compound, any discussion of its crystallization behavior would be speculative.
To thoroughly understand the crystallization pathways, research would typically involve techniques such as single-crystal X-ray diffraction at various temperatures, powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermal gravimetric analysis (TGA). These methods would allow for the identification of different polymorphic forms, solvates, and hydrates, and provide insight into their thermodynamic and kinetic relationships.
Computational Chemistry and Theoretical Characterization of 4 4 Fluorobenzoyl Piperidinium Chloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and reactivity of a molecule from first principles. However, no specific studies applying these methods to 4-(4-Fluorobenzoyl)piperidinium chloride were found.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
A DFT analysis would be the standard approach to determine the most stable three-dimensional structure of this compound. This calculation would yield crucial parameters such as the bond lengths, bond angles, and dihedral angles of the molecule in its ground state. Such a study would typically involve a specific functional and basis set (e.g., B3LYP/6-311++G(d,p)) to solve the Schrödinger equation approximately. The expected outcome would be a data table of optimized geometric parameters, but no such table has been published for this compound.
Natural Bond Orbital (NBO) Analysis
NBO analysis is performed on a DFT-optimized geometry to investigate intramolecular interactions, such as charge delocalization and hyperconjugative effects. This analysis quantifies the stabilization energy associated with electron donor-acceptor interactions (e.g., from a lone pair orbital to an anti-bonding orbital). For this compound, NBO analysis would reveal the strength of interactions involving the fluorine, oxygen, and nitrogen atoms, providing insight into the molecule's electronic stability. Research detailing these specific donor-acceptor interactions and their corresponding stabilization energies (E(2)) is currently unavailable.
Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO relates to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The difference in their energies, known as the HOMO-LUMO gap, is a key indicator of molecular stability. There are no published studies providing the HOMO, LUMO, or energy gap values for this compound.
Molecular Electrostatic Potential (MEP) Mapping
An MEP map is a visual tool that illustrates the charge distribution on the surface of a molecule, identifying regions prone to electrophilic and nucleophilic attack. For this compound, one would expect to see negative potential (red/yellow) around the electronegative oxygen and fluorine atoms and positive potential (blue) around the acidic proton on the piperidinium (B107235) nitrogen. However, a calculated and visualized MEP map specific to this compound has not been presented in the literature.
Molecular Modeling and Simulations
Molecular modeling and simulations are used to explore the conformational landscape and dynamic behavior of molecules over time.
Conformational Analysis via Molecular Mechanics (MM) and Molecular Dynamics (MD)
A thorough conformational analysis would identify the various possible shapes (conformers) of the molecule, particularly concerning the orientation of the fluorobenzoyl group relative to the piperidinium ring, which typically adopts a stable chair conformation. Molecular mechanics (MM) or more advanced molecular dynamics (MD) simulations could predict the most stable conformer and the energy barriers between different conformations. MD simulations would further provide insight into how the molecule behaves in a solution over time, including its flexibility and interactions with its chloride counter-ion. Such detailed conformational and dynamic studies for this compound are not documented.
Homology Modeling and Ligand-Receptor Interaction Studies of Related Scaffolds
The 4-(4-fluorobenzoyl)piperidine (B1333394) scaffold is a key structural motif in medicinal chemistry, known for its interaction with various biological targets. While direct homology models for this compound are not extensively documented in dedicated studies, a wealth of information can be gleaned from computational studies on closely related piperidine (B6355638) derivatives. These studies provide significant insights into the potential ligand-receptor interactions of the title compound.
Molecular docking and computational analyses have been instrumental in elucidating the structure-activity relationships (SAR) of piperidine-containing ligands. For instance, studies on a series of 4-substituted piperidine derivatives targeting sigma (σ) receptors have revealed critical binding interactions. nih.gov The binding affinity of these compounds is highly dependent on the nature of the substituents and the linker connecting the piperidine ring to other parts of the molecule. nih.gov
In one such study, the interaction of pyridine (B92270) dicarbonitrile derivatives bearing a 1-benzylpiperidin-4-yl moiety with σ1 and σ2 receptors was investigated. nih.gov The length of the linker between the piperidine and pyridine rings was found to significantly influence binding affinity. nih.gov Key interactions observed in docking simulations include those with amino acid residues such as Glu172 and Tyr103, which appear to form a "binding dyad" that anchors the ligand to the receptor. nih.gov The orientation of the piperidine scaffold within the binding pocket is also crucial; for example, some ligands bind with the benzyl (B1604629) group proximal to the membrane, while others orient the pyridine ring in that direction. nih.gov
Furthermore, computational approaches have been used to design and evaluate piperidine derivatives as inhibitors of enzymes like dihydrofolate reductase (DHFR). nih.gov In these studies, molecular docking is employed to predict the binding affinity and interaction patterns of the synthesized compounds within the active site of the enzyme. nih.gov Such in silico analyses, when correlated with in vitro testing, provide a robust platform for understanding the molecular determinants of inhibition and for the rational design of more potent compounds. nih.gov
The following table summarizes key findings from ligand-receptor interaction studies on related piperidine scaffolds, which can be extrapolated to understand the potential interactions of this compound.
| Target Receptor/Enzyme | Key Interacting Residues | Structural Feature Impacting Affinity | Computational Method | Reference |
| Sigma-1 (σ1) Receptor | Glu172, Tyr103 | Linker length between piperidine and aromatic ring | Molecular Docking | nih.gov |
| Sigma-2 (σ2) Receptor | Not specified | Combination of linker length and substitutions | Molecular Docking | nih.gov |
| Dihydrofolate Reductase (DHFR) | Not specified | Substitutions on the piperidine-based framework | Molecular Docking | nih.gov |
These studies collectively underscore the importance of the piperidine core in establishing specific interactions within a binding site. For this compound, the protonated piperidine nitrogen would be expected to form strong ionic and hydrogen bond interactions, while the 4-fluorobenzoyl group would likely engage in hydrophobic and aromatic stacking interactions.
Prediction of Spectroscopic Parameters
Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic parameters of molecules, including NMR chemical shifts. nih.govresearchgate.net For piperidine derivatives, computational methods have been successfully used to determine the stable conformations and to calculate their corresponding NMR spectra. researchgate.net
A detailed study on 4-(1-pyrrolidinyl)piperidine (B154721) involved the calculation of ¹H, ¹³C, and ¹⁵N NMR chemical shifts using the DFT/6-311++G(d,p) level of theory. researchgate.net The results showed that the molecular geometry and the mole fractions of stable conformers are solvent-dependent, which in turn affects the observed chemical shifts. researchgate.net The theoretical chemical shifts were estimated by referencing the calculated isotropic shielding values to that of a standard, such as tetramethylsilane (B1202638) (TMS). researchgate.net
For this compound, similar computational approaches can be applied. The piperidine ring is expected to exist in a chair conformation. The protonation at the nitrogen atom to form the piperidinium ion will significantly influence the electron density distribution and, consequently, the chemical shifts of the neighboring protons and carbons. The fluorine atom in the benzoyl group will introduce further characteristic shifts in the ¹⁹F NMR spectrum and will have a through-space and through-bond effect on the proton and carbon chemical shifts.
The table below presents a hypothetical prediction of ¹³C NMR chemical shifts for the piperidine ring of this compound, based on typical values for substituted piperidines and the expected electronic effects of the substituents. researchgate.netnih.gov
| Carbon Atom | Predicted Chemical Shift Range (ppm) | Rationale |
| C2, C6 | 45-55 | Adjacent to the protonated nitrogen, leading to a downfield shift. |
| C3, C5 | 25-35 | Beta to the nitrogen and benzoyl group. |
| C4 | 40-50 | Alpha to the carbonyl group, resulting in a downfield shift. |
| Carbonyl C | 195-205 | Typical for a ketone carbonyl. |
Advanced computational techniques, such as Time-Dependent DFT (TD-DFT), can also be used to predict electronic absorption spectra (UV-Vis). researchgate.netnih.gov These methods calculate the excitation energies and oscillator strengths of electronic transitions, providing theoretical support for experimentally observed spectra. nih.gov
Theoretical Support for Reaction Pathways and Mechanisms
Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, including the synthesis of piperidine derivatives. Theoretical studies can be used to model reaction intermediates, transition states, and to calculate activation energies, thus elucidating the most probable reaction pathway.
The synthesis of related 4-acylpiperidine structures often involves the Friedel-Crafts acylation or similar reactions. A common synthetic route for compounds like 4-(4-fluorobenzoyl)piperidine involves the reaction of piperidine with a 4-fluorobenzoyl derivative. For example, a reported synthesis involves the reaction of piperidine with 4-fluorobenzaldehyde (B137897) in the presence of a base like anhydrous K₂CO₃ in DMF at elevated temperatures. nih.gov
DFT calculations can be employed to model the key steps in such a reaction. For the synthesis of this compound, a likely pathway involves the acylation of a protected piperidine, followed by deprotection and protonation. Theoretical calculations can help to:
Determine the geometry and energy of the reactants, intermediates, and products.
Locate the transition state structures connecting these species.
Calculate the activation barriers for each step of the reaction.
For instance, in the acylation step, computational models could compare the feasibility of different acylating agents and reaction conditions. They can also shed light on the role of the catalyst or base in facilitating the reaction.
A general reaction scheme for the synthesis of related compounds is presented below, which can be computationally investigated.
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| Piperidine | 4-Fluorobenzaldehyde | Anhydrous K₂CO₃, DMF, 90°C, 12h | 4-Piperidinyl-benzaldehyde | nih.gov |
Further theoretical studies could investigate the subsequent oxidation of the aldehyde and reaction to form the ketone, or alternative pathways starting from different precursors. DFT studies on related systems have been used to evaluate thermal stability through the calculation of bond dissociation energies (BDE), which can help in understanding the stability of the final product and potential side reactions. nih.gov
Advanced Analytical Methodologies for 4 4 Fluorobenzoyl Piperidinium Chloride
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and suitability for a wide range of compounds. researchgate.net For 4-(4-Fluorobenzoyl)piperidinium chloride, reversed-phase HPLC (RP-HPLC) is the most common approach, leveraging the compound's moderate polarity.
Method Development for Purity Profiling and Quantification
The development of a robust HPLC method is the first step in ensuring accurate analysis. The goal is to create a method that is selective, linear, precise, accurate, and robust for its intended purpose, such as quantifying the main component and profiling any potential impurities. researchgate.netchromatographyonline.com
A typical method involves selecting an appropriate stationary phase, mobile phase, and detector settings. For a compound like this compound, a C18 column is a common choice for the stationary phase. chromatographyonline.com The mobile phase often consists of a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or trifluoroacetic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netchromatographyonline.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target analyte and any impurities with differing polarities. chromatographyonline.com
Method validation is performed according to established guidelines to confirm its suitability. researchgate.net Key validation parameters include linearity, which was established over a specific concentration range, and precision, assessed through intra-day and inter-day analyses where the relative standard deviation (RSD) should be within acceptable limits. chromatographyonline.comresearchgate.net Accuracy is typically determined by recovery studies at different concentration levels. chromatographyonline.com
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition | Justification/Reference |
| HPLC System | Agilent HPLC Model or equivalent | Standard instrumentation for method validation. researchgate.net |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Widely used for its versatility with moderately polar compounds. chromatographyonline.com |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile | Common mobile phase for RP-HPLC providing good peak shape and resolution. researchgate.net |
| Elution Mode | Gradient | Effective for separating compounds with a range of polarities. chromatographyonline.com |
| Flow Rate | 1.0 mL/min | A typical flow rate for standard analytical columns. chromatographyonline.com |
| Detection | UV at 237 nm | Based on the chromophore present in the molecule's structure. researchgate.net |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. nih.gov |
| Column Temp. | 25 °C | Controlled temperature ensures reproducibility. mostwiedzy.pl |
Hyphenated Analytical Techniques
Hyphenation involves coupling a separation technique with a spectroscopic detection method, providing a powerful tool for both quantification and structural identification.
HPLC-Mass Spectrometry (HPLC-MS/MS) Applications
Coupling HPLC with tandem mass spectrometry (HPLC-MS/MS) offers exceptional sensitivity and selectivity, making it ideal for analyzing low-level analytes in complex matrices. nih.gov This technique is particularly valuable for identifying unknown impurities and for bioanalytical applications. nih.gov
In HPLC-MS/MS, the eluent from the HPLC column is directed into the mass spectrometer's ion source. For a compound like this compound, an electrospray ionization (ESI) source operating in positive ion mode is typically effective due to the presence of the nitrogen atom, which is readily protonated. nih.govnih.gov The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode for quantitative analysis, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard. nih.gov This approach provides high specificity and reduces matrix interference.
Table 2: Representative HPLC-MS/MS Parameters
| Parameter | Setting | Justification/Reference |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Suitable for ionizable compounds like amines. nih.govnih.gov |
| Capillary Voltage | 4.0 kV | A typical voltage for generating a stable spray. nih.gov |
| Desolvation Gas | Nitrogen | Common gas for aiding solvent evaporation. nih.gov |
| Desolvation Temp. | 350 °C | Optimizes ion desolvation for enhanced signal. nih.gov |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. nih.gov |
Derivatization Strategies in Analytical Chemistry
Chemical derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. sdiarticle4.com This strategy can be employed to improve chromatographic behavior, enhance detector response, or increase the stability of a compound. nih.gov
Chemical Derivatization for Enhanced Detection and Stability
For certain applications, derivatization of this compound or related unstable precursors can be advantageous. For instance, if analyzing a reactive precursor like an acyl chloride, derivatization can stabilize the molecule for analysis. nih.gov A common strategy involves reacting the analyte with a derivatizing agent that introduces a chromophore for UV detection or a fluorophore for fluorescence detection. sdiarticle4.com
Reagents like benzoyl chloride and its analogues can be used to derivatize compounds with hydroxyl or amine groups, enhancing their detectability. sdiarticle4.comchemrxiv.org In the context of mass spectrometry, derivatization can be used to improve ionization efficiency. nsf.gov For example, a molecule with poor ionization can be reacted to form a derivative with a high proton affinity, leading to a significant enhancement in signal intensity in ESI-MS. nih.govnsf.gov This approach can dramatically lower the limits of detection, enabling the quantification of trace-level analytes. chemrxiv.org
Validation of Derivatization Protocols
A comprehensive review of scientific literature and analytical methodology databases did not yield specific, publicly available information regarding the validation of derivatization protocols for the quantitative analysis of this compound. Research detailing the validation parameters for a method involving the chemical derivatization of this particular compound has not been published in peer-reviewed journals or other accessible technical documents.
Derivatization is a common strategy in analytical chemistry to enhance the detectability of compounds that may otherwise exhibit poor chromatographic retention or response with standard detectors. For a compound like this compound, this process would typically involve reacting it to form a new compound (a derivative) with properties more suitable for a given analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.
While specific validation data for this compound is not available, the validation of a derivatization protocol would generally involve the systematic evaluation of several key performance characteristics to ensure the method is reliable, accurate, and reproducible. Based on established analytical principles and validated methods for structurally related compounds like piperidine (B6355638), such a validation would typically include the assessment of:
Linearity: Demonstrating that the response of the detector is directly proportional to the concentration of the analyte over a specified range. This is typically evaluated by analyzing a series of standards of known concentrations and assessing the correlation coefficient (R²) of the resulting calibration curve.
Accuracy: The closeness of the measured value to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is calculated.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
The following table illustrates the typical parameters and acceptance criteria that would be established during the validation of a hypothetical derivatization method. It is crucial to note that this table is a generalized example and does not represent actual experimental data for this compound.
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Linearity (R²) | ≥ 0.995 | Ensures a proportional relationship between concentration and instrument response. |
| Accuracy (% Recovery) | 80% - 120% | Confirms the method's ability to measure the true amount of the substance. |
| Precision (% RSD) | ≤ 15% | Demonstrates the repeatability and reproducibility of the results. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | Defines the lowest concentration the method can detect. |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | Defines the lowest concentration that can be measured with acceptable precision and accuracy. |
| Specificity | No interference at the retention time of the analyte | Ensures that other components in the sample do not affect the measurement of the target compound. |
| Robustness | % RSD of results should remain within acceptable limits after minor changes to the method. | Assesses the method's reliability under varied conditions (e.g., different instruments, analysts, or reagent lots). |
Research Applications and Functional Explorations of 4 4 Fluorobenzoyl Piperidinium Chloride
Utility as a Building Block in Complex Organic Synthesis
The structural core of 4-(4-fluorobenzoyl)piperidine (B1333394) is a frequently employed building block in the synthesis of complex organic molecules, particularly those with pharmacological relevance. Its utility stems from the presence of a secondary amine within the piperidine (B6355638) ring, which serves as a reactive handle for extensive functionalization.
The (4-fluorophenyl)(piperidin-4-yl)methanone framework is a well-established intermediate in the multistep synthesis of elaborate molecular architectures. The secondary amine of the piperidine ring is a nucleophilic center, readily undergoing reactions such as N-alkylation and N-acylation to introduce diverse substituents. This allows for the systematic construction of libraries of compounds with varied steric and electronic properties.
For example, this piperidine derivative is used in the preparation of potent antagonists for α1-adrenoceptors and S2-receptors, which are important targets for circulatory diseases. The synthetic strategy typically involves an initial step of modifying the piperidine nitrogen. One notable application is the synthesis of lenperone (B1674726) (also known as Elanone-V), an antipsychotic drug. The synthesis involves the N-alkylation of (4-fluorophenyl)(piperidin-4-yl)methanone with 4-chloro-4'-fluorobutyrophenone, resulting in the final complex structure. nih.gov
Furthermore, the core structure is a precursor for advanced heterocyclic systems. For instance, synthetic routes to complex 1,3,4-oxadiazole (B1194373) derivatives begin with a functionalized piperidine core. The synthesis starts with the N-acylation of a piperidine derivative, followed by conversion to a carbohydrazide, and subsequent cyclization to form the oxadiazole ring. scielo.br These examples underscore the role of the 4-(4-fluorobenzoyl)piperidine skeleton as a foundational element for building structurally complex and functionally diverse molecules.
Table 1: Examples of Advanced Architectures Derived from the (4-fluorophenyl)(piperidin-4-yl)methanone Core This table is interactive. Click on the headers to sort.
| Target Molecule Class | Key Synthetic Transformation | Application Area | Reference |
|---|---|---|---|
| Lenperone | N-alkylation | Antipsychotic | nih.gov |
| α1-Adrenoceptor Antagonists | N-functionalization | Circulatory Diseases | |
| 1,3,4-Oxadiazole Derivatives | N-acylation, Cyclization | Bioactive Heterocycles | scielo.br |
| Fentanyl Analogues | N-acylation, Strecker reaction | Analgesics | researchgate.net |
The piperidine nitrogen of (4-fluorophenyl)(piperidin-4-yl)methanone is an excellent nucleophile for acylation reactions. This transformation is often carried out under conditions similar to the Schotten-Baumann reaction, which typically involves the reaction of an amine with an acid chloride in the presence of a base to neutralize the HCl byproduct. nih.gov This method provides a straightforward and efficient route to N-acylpiperidine derivatives.
The synthesis of various N-benzoylpiperazine and piperidine derivatives for biological evaluation frequently employs this strategy. nih.govmdpi.com In a typical procedure, (4-fluorophenyl)(piperidin-4-yl)methanone is treated with a substituted benzoyl chloride in an inert solvent with a tertiary amine base like triethylamine (B128534) or diisopropylethylamine. nih.gov This reaction attaches a new benzoyl group to the piperidine nitrogen, creating a more complex amide structure. The versatility of this reaction allows for the introduction of a wide array of substituents, depending on the acylating agent used, facilitating the exploration of structure-activity relationships in medicinal chemistry programs.
Applications in Advanced Materials Science
The unique combination of a rigid aromatic group, a flexible heterocyclic ring, and a polar carbonyl function makes the 4-(4-fluorobenzoyl)piperidine motif an interesting candidate for incorporation into advanced materials.
Piperidine-containing monomers can be successfully integrated into polymer chains to create functional materials. For example, N-acryloylpiperidine has been polymerized using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to produce well-defined block copolymers like poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine). rsc.org These polymers can self-assemble into highly ordered nanostructures such as cylinders and lamellae. This demonstrates the capability of the piperidine moiety to be a component of advanced, structured polymeric materials.
Additionally, piperidine derivatives have been incorporated into polymer films for biomedical applications. In one study, a piperidine derivative was blended with sodium alginate and poly(vinyl alcohol) to create bioactive films. nih.gov These films showed potential for use in drug delivery systems. nih.gov By converting the 4-(4-fluorobenzoyl)piperidine structure into a polymerizable monomer, for example by attaching a vinyl or acryloyl group to the nitrogen, it could be incorporated into polymer backbones or as a pendant group. The presence of the fluorobenzoyl group could impart specific properties to the resulting polymers, such as altered hydrophobicity, thermal stability, or specific interactions, making them suitable for specialized membranes or functional polymer films.
Piperidinium (B107235) salts, the cationic form of piperidine derivatives, have been investigated as structure-directing agents (SDAs) in the synthesis of porous inorganic materials like molecular sieves. nih.gov In this process, the organic cation acts as a template around which the inorganic framework (e.g., silica) assembles. The size, shape, and charge distribution of the piperidinium cation directly influence the pore structure and topology of the final inorganic material. nih.gov A study involving 33 different piperidinium-derived organocations demonstrated that a variety of host structures could be formed, with the product selectivity depending on the specific substituents on the piperidine ring and the reaction conditions. nih.gov The 4-(4-Fluorobenzoyl)piperidinium cation, with its specific dimensions and functional groups, could therefore be used to template the synthesis of novel zeolites or other porous materials with unique structural and catalytic properties.
Contributions to Supramolecular Chemistry
Supramolecular chemistry involves the study of chemical systems bound by non-covalent interactions. 4-(4-Fluorobenzoyl)piperidinium chloride possesses all the necessary features to participate in the formation of ordered supramolecular assemblies. The key features include the positively charged piperidinium ring, which contains an N-H group that is a strong hydrogen bond donor, and the carbonyl group and fluorine atom, which can act as hydrogen bond acceptors.
Research on related keto-piperidine derivatives has shown their ability to form well-defined supramolecular structures. nih.gov For instance, the crystallization of a piperidone derivative with dicarboxylic acids resulted in the formation of salts containing robust, H-shaped hydrogen-bonded synthons. In these structures, two piperidinium cations are bridged by a dicarboxylate anion, linked by strong N⁺-H···⁻O hydrogen bonds. nih.gov This provides a direct model for how this compound could self-assemble in the solid state. The piperidinium cation would act as the hydrogen bond donor, while the chloride anion would be the primary acceptor.
Investigation of Self-Assembled Structures and Host-Guest Interactions
Currently, there is no publicly available research dedicated to the investigation of self-assembled structures or host-guest interactions involving this compound. The exploration of how this compound might form ordered supramolecular structures through non-covalent interactions, or act as a guest or host molecule in complex formations, has not been a focus of published studies.
Exploration in Chemical Biology Research
The application of this compound within the field of chemical biology also appears to be an unexplored area.
Development as Chemical Probes for Studying Molecular Interactions
There are no specific studies detailing the development or use of this compound as a chemical probe. Chemical probes are powerful tools for understanding biological systems, and while the piperidine scaffold is common in bioactive molecules, this particular compound has not been characterized for this purpose.
Structure-Activity Relationship (SAR) Studies in Chemical Biology Contexts
While structure-activity relationship (SAR) studies have been conducted on broader classes of piperidine derivatives for various biological targets, specific and detailed SAR studies focusing on this compound in chemical biology contexts are not available in the current body of scientific literature. Such studies are crucial for optimizing the structure of a compound to enhance its biological activity and selectivity, but this work has yet to be reported for this specific molecule.
Q & A
Q. Structural Data :
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P2₁ | |
| Unit Cell (Å) | a=7.697, b=5.958, c=13.393 | |
| Hydrogen Bond Length (Å) | N⁺–H···Cl⁻: 2.89–3.12 |
Basic: What are the key stability considerations for storing this compound in laboratory settings?
Methodological Answer:
- Hygroscopicity : Store in airtight containers under argon to prevent moisture absorption, which can hydrolyze the compound .
- Temperature : Maintain at 2–8°C for long-term stability; avoid freeze-thaw cycles.
- Light Sensitivity : Protect from UV exposure using amber glassware to prevent photodegradation of the fluorobenzoyl group .
Advanced: How do computational modeling approaches aid in understanding the electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can predict:
- Electrostatic Potential Maps : Highlight electron-deficient regions (e.g., fluorobenzoyl moiety) for nucleophilic attack .
- Frontier Molecular Orbitals (FMOs) : Determine HOMO-LUMO gaps (e.g., ~4.5 eV) to assess reactivity .
- Charge Distribution : Quantify partial charges on the piperidinium nitrogen (+0.75 e) and chloride (-1.0 e) .
Q. Computational Data :
| Property | Value | Reference |
|---|---|---|
| HOMO-LUMO Gap (eV) | 4.5 | |
| Partial Charge (N⁺) | +0.75 e |
Advanced: What strategies resolve contradictions in reported biological activities of piperidinium chloride derivatives?
Methodological Answer:
Discrepancies in bioactivity data (e.g., enzyme inhibition vs. receptor antagonism) require:
- Dose-Response Analysis : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., 10–100 μM ranges) .
- Selectivity Profiling : Use panels of related enzymes/receptors to identify off-target effects .
- Structural Analog Comparison : Compare with derivatives like decyl piperidinium chloride (DPC) to isolate substituent effects .
Q. Case Study :
- DPC in Cotton Growth Studies : Conflicting reports on yield enhancement vs. phytotoxicity were resolved by optimizing application timing (pre-flowering stage) and concentration (50–100 ppm) .
Advanced: How does modifying fluorobenzoyl substituents affect the physicochemical properties of piperidinium chloride derivatives?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., F, Cl) : Increase thermal stability (e.g., melting point ↑ by 20–30°C for 2,4-difluoro analogs) but reduce solubility in polar solvents .
- Steric Effects : Bulky substituents (e.g., methoxy) disrupt crystal packing, lowering melting points .
- Biological Activity : Fluorine at the para position enhances membrane permeability due to increased lipophilicity (logP ↑ 0.5–1.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
